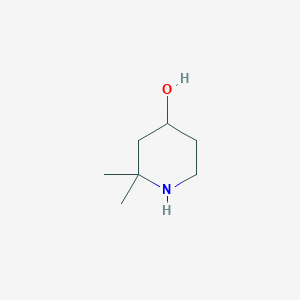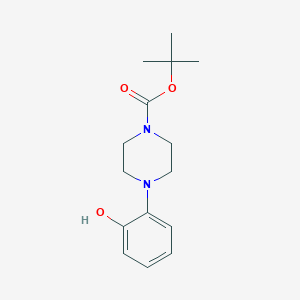
2,2-Diméthylpipéridin-4-ol
Vue d'ensemble
Description
2,2-Dimethylpiperidin-4-ol is an organic compound with the molecular formula C7H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two methyl groups at the second carbon and a hydroxyl group at the fourth carbon of the piperidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2,2-Dimethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reduction of 4-hydroxy-6,6-dimethyl-5,6-dihydropyridine-2(1H)-thione using Raney nickel as a catalyst . Another method includes the hydrogenation of 2,2-dimethyl-4-piperidone using palladium or rhodium catalysts under high pressure .
Industrial Production Methods: In industrial settings, the production of 2,2-Dimethylpiperidin-4-ol often involves the catalytic hydrogenation of 2,2-dimethyl-4-piperidone. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group.
Major Products:
Oxidation: 2,2-Dimethyl-4-piperidone.
Reduction: Various substituted piperidines.
Substitution: Halogenated piperidines or other functionalized derivatives.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpiperidin-4-ol depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to act as antagonists of the chemokine receptor CCR5, which is involved in the entry of HIV into cells . The interaction typically involves the formation of a strong salt-bridge between the basic nitrogen atom of the piperidine ring and the receptor, leading to inhibition of the receptor’s activity .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-4-piperidone: A ketone derivative of 2,2-Dimethylpiperidin-4-ol.
4-Hydroxy-2,2-dimethylpiperidine: Another hydroxylated derivative with similar structural features
Uniqueness: 2,2-Dimethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the fourth position and the two methyl groups at the second position make it a versatile intermediate for various synthetic applications .
Propriétés
IUPAC Name |
2,2-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-6(9)3-4-8-7/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBILPLZRULHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















